"Methyl 3-(4-Methylpiperazin-1-yl)propanoate" CAS number 33544-40-0 properties
"Methyl 3-(4-Methylpiperazin-1-yl)propanoate" CAS number 33544-40-0 properties
An In-Depth Technical Guide to Methyl 3-(4-Methylpiperazin-1-yl)propanoate (CAS: 33544-40-0)
Abstract
This technical guide provides a comprehensive scientific overview of Methyl 3-(4-Methylpiperazin-1-yl)propanoate, CAS number 33544-40-0. This bifunctional molecule, incorporating a tertiary amine-rich N-methylpiperazine core and a reactive methyl ester terminus, is a valuable building block in modern medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway grounded in the aza-Michael addition, predict its spectroscopic signature, and discuss its reactivity and strategic applications in the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Core Chemical Identity and Physicochemical Properties
Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a clear liquid at room temperature. Its structure is defined by a propanoate methyl ester linked to one of the nitrogen atoms of a 1-methylpiperazine ring. This unique arrangement makes it a useful intermediate for introducing a hydrophilic, yet sterically defined, N-methylpiperazine moiety into larger molecules.
Structural Representation
Caption: Chemical Structure of Methyl 3-(4-Methylpiperazin-1-yl)propanoate.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 33544-40-0 | |
| Molecular Formula | C₉H₁₈N₂O₂ | |
| Molecular Weight | 186.25 g/mol | Calculated |
| IUPAC Name | methyl 3-(4-methylpiperazin-1-yl)propanoate | |
| Synonyms | methyl 3-(4-methyl-1-piperazinyl)propanoate | |
| Physical Form | Liquid | |
| Storage Temperature | Room Temperature | |
| InChI Key | GAPYHLNXLZTGEH-UHFFFAOYSA-N | |
| InChI | 1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-8H2,1-2H3 |
Synthesis and Mechanistic Insights
The most efficient and industrially scalable synthesis of this compound is achieved via an aza-Michael addition (or conjugate addition) reaction. This method is favored for its high atom economy and typically clean reaction profile.
Synthesis Principle: The Aza-Michael Addition
The synthesis involves the nucleophilic attack of the secondary amine in 1-methylpiperazine onto the electron-deficient β-carbon of the α,β-unsaturated ester, methyl acrylate. The reaction is driven by the formation of a stable carbon-nitrogen bond. Unlike reactions with unsubstituted piperazine where di-alkylation is a significant concern[1], the use of 1-methylpiperazine as a starting material inherently prevents this side reaction, as one nitrogen is already a tertiary amine, simplifying the reaction outcome and subsequent purification.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
-
Materials:
-
1-Methylpiperazine (1.0 eq)
-
Methyl Acrylate (1.0-1.1 eq)
-
Methanol (optional, as solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Reaction flask, magnetic stirrer, addition funnel, condenser
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-methylpiperazine. If a solvent is used, dissolve the 1-methylpiperazine in methanol. Place the flask in an ice bath to control the initial exotherm.
-
Reagent Addition: Add methyl acrylate dropwise to the stirred solution of 1-methylpiperazine over 30-60 minutes. The reaction is exothermic, and maintaining a low temperature during addition is crucial to prevent uncontrolled polymerization of the acrylate.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent (if used) and any unreacted methyl acrylate.
-
Purification: The resulting crude oil is typically of high purity. For exacting applications, it can be further purified by vacuum distillation to yield the final product, Methyl 3-(4-Methylpiperazin-1-yl)propanoate, as a clear liquid.
-
Spectroscopic and Analytical Characterization
While public repositories of spectral data for this specific compound are limited, its structure allows for a confident prediction of its spectroscopic signature, which is essential for quality control and structural confirmation.
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | N-CH₃ | ~2.2-2.3 ppm (s, 3H) | Singlet for the methyl group on the piperazine nitrogen. |
| N-(CH₂ -CH₂ )-N | ~2.4-2.6 ppm (m, 8H) | Overlapping multiplets for the eight equivalent protons of the piperazine ring. | |
| N-CH₂ -CH₂ | ~2.7-2.8 ppm (t, 2H) | Triplet for the methylene group adjacent to the piperazine nitrogen. | |
| CH₂-CH₂ -C=O | ~2.5-2.6 ppm (t, 2H) | Triplet for the methylene group adjacent to the carbonyl. | |
| O-CH₃ | ~3.6-3.7 ppm (s, 3H) | Singlet for the methyl ester protons. | |
| ¹³C NMR | C =O | ~172-174 ppm | Carbonyl carbon of the ester group. |
| Piperazine Ring Carbons | ~52-56 ppm | Multiple signals for the carbons of the piperazine ring. | |
| C H₂-C=O | ~31-33 ppm | Methylene carbon alpha to the carbonyl. | |
| O-C H₃ | ~51-52 ppm | Methyl carbon of the ester. | |
| N-C H₃ | ~45-47 ppm | Methyl carbon on the piperazine nitrogen. | |
| Mass Spec (EI) | [M]⁺ | 186.14 m/z | Molecular ion peak corresponding to the molecular formula C₉H₁₈N₂O₂. |
| Fragmentation | m/z 99, 87, 58 | Common fragments would include the N-methylpiperazine-CH₂⁺ fragment and loss of the methoxycarbonyl group. | |
| IR | C=O Stretch | ~1735-1745 cm⁻¹ (strong) | Characteristic strong absorption for the ester carbonyl group. |
| C-H Stretch | ~2800-3000 cm⁻¹ | Aliphatic C-H stretching vibrations. | |
| C-O Stretch | ~1150-1250 cm⁻¹ | C-O stretching of the ester. |
Reactivity, Applications, and Drug Development Context
The utility of Methyl 3-(4-Methylpiperazin-1-yl)propanoate stems from the predictable reactivity of its ester functional group and the valuable pharmacokinetic properties imparted by the N-methylpiperazine scaffold.
Core Reactivity
With both piperazine nitrogens being tertiary, the primary site for further synthetic elaboration is the methyl ester. This group can undergo several key transformations:
-
Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup readily converts the ester to the corresponding carboxylic acid, 3-(4-methylpiperazin-1-yl)propanoic acid.[2] This acid is a crucial intermediate for amide bond formation.
-
Amidation: The carboxylic acid can be coupled with a wide variety of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to generate a diverse library of amide derivatives.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 3-(4-methylpiperazin-1-yl)propan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Role as a Strategic Building Block
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological systems.[3][4] This compound serves as an efficient building block to introduce the N-methylpiperazine moiety, which is often used to:
-
Enhance Aqueous Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, significantly improving the solubility and bioavailability of a parent molecule.[3]
-
Modulate Pharmacokinetics: The piperazine unit can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Serve as a Linker: The three-carbon chain acts as a flexible spacer, allowing chemists to connect the N-methylpiperazine headgroup to another pharmacophore or molecular fragment without introducing steric hindrance.
This scaffold is relevant in the development of agents for CNS disorders, as well as anticancer and antiviral therapies.[4] For example, related piperazine derivatives have been explored as selective kappa opioid receptor antagonists.[5]
Safety and Handling
Methyl 3-(4-Methylpiperazin-1-yl)propanoate is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
GHS Hazard Information
| Pictograms | |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H318: Causes serious eye damage.H332: Harmful if inhaled.H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338+P310 |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
References
- (N/A)
- BenchChem. Application Notes and Protocols: Methyl 3-(piperazin-1-yl)
- Sigma-Aldrich. methyl 3-(4-methylpiperazin-1-yl)
- BenchChem. An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)
- BenchChem. An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)
- Fisher Scientific.
- (N/A)
- Fisher Scientific.
- Key Organics.
- (N/A)
- ChemicalBook. 3-(4-methylpiperazin-1-yl)propanoic acid | 55480-45-0.
- (N/A)
- (N/A)
- (N/A)
- (N/A)
- (N/A)
- (N/A)
- National Institutes of Health (NIH). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(4-methylpiperazin-1-yl)propanoic acid | 55480-45-0 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keyorganics.net [keyorganics.net]
- 7. fishersci.com [fishersci.com]
